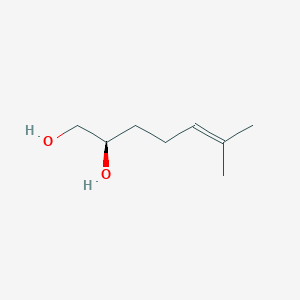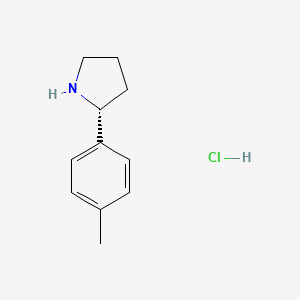
(R)-2-(p-Tolyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified by the code “MFCD12910604” is a chemical substance with specific properties and applications. It is essential to understand its structure, preparation methods, chemical reactions, and applications to appreciate its significance in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD12910604” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves a series of steps, including the selection of appropriate starting materials, reaction conditions such as temperature and pressure, and purification methods to obtain the final product.
Industrial Production Methods
In industrial settings, the production of “MFCD12910604” is scaled up to meet commercial demands. This involves optimizing the synthetic route for large-scale production, ensuring consistent quality, and adhering to safety and environmental regulations. Industrial production methods may include continuous flow processes, batch reactions, and advanced purification techniques.
化学反応の分析
Types of Reactions
“MFCD12910604” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert “MFCD12910604” into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
The reactions involving “MFCD12910604” typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
“MFCD12910604” has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may have applications in biological studies, including enzyme inhibition and protein interactions.
Medicine: Research into the compound’s potential therapeutic effects and mechanisms of action is ongoing.
Industry: “MFCD12910604” is utilized in industrial processes, including the production of pharmaceuticals and specialty chemicals.
作用機序
The mechanism by which “MFCD12910604” exerts its effects involves specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Understanding the molecular targets and pathways involved is crucial for elucidating its biological and therapeutic effects.
特性
CAS番号 |
1227798-74-4 |
|---|---|
分子式 |
C11H16ClN |
分子量 |
197.70 g/mol |
IUPAC名 |
(2R)-2-(4-methylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-9-4-6-10(7-5-9)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H/t11-;/m1./s1 |
InChIキー |
IAMWCVPKYDLDSZ-RFVHGSKJSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@H]2CCCN2.Cl |
正規SMILES |
CC1=CC=C(C=C1)C2CCCN2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


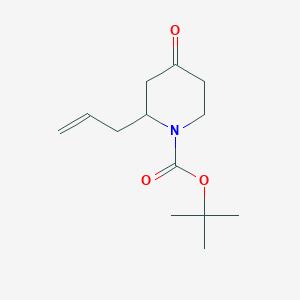
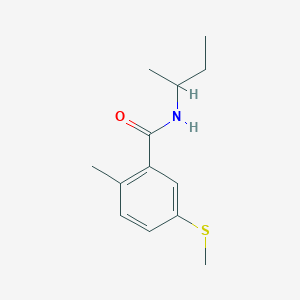
![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)

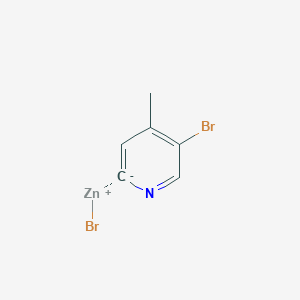
![2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one](/img/structure/B14888523.png)
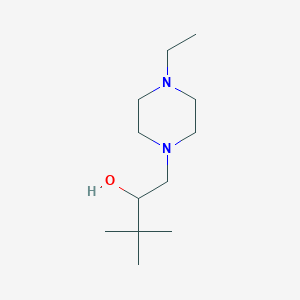
![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)
![tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)
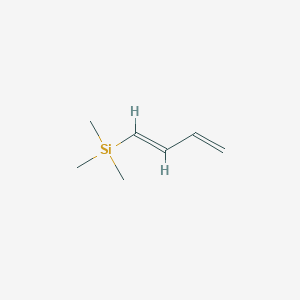
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)
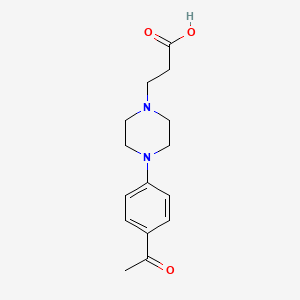
![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)
